Cas no 1443347-86-1 (Benzoyl chloride, 2-butoxy-5-methyl-)

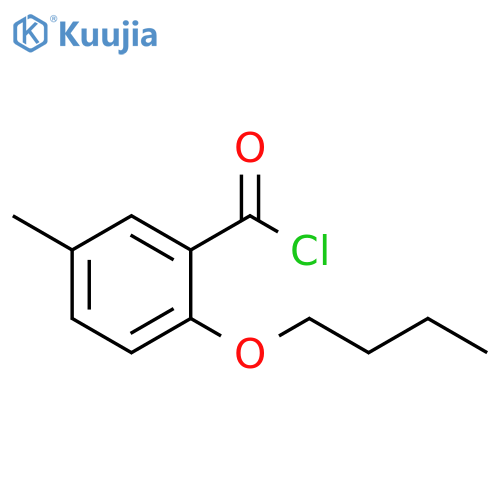

1443347-86-1 structure

商品名:Benzoyl chloride, 2-butoxy-5-methyl-

CAS番号:1443347-86-1

MF:C12H15ClO2

メガワット:226.699302911758

MDL:MFCD22373005

CID:5170398

Benzoyl chloride, 2-butoxy-5-methyl- 化学的及び物理的性質

名前と識別子

-

- Benzoyl chloride, 2-butoxy-5-methyl-

-

- MDL: MFCD22373005

- インチ: 1S/C12H15ClO2/c1-3-4-7-15-11-6-5-9(2)8-10(11)12(13)14/h5-6,8H,3-4,7H2,1-2H3

- InChIKey: NESGZTLEKKGDIW-UHFFFAOYSA-N

- ほほえんだ: C(Cl)(=O)C1=CC(C)=CC=C1OCCCC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 5

Benzoyl chloride, 2-butoxy-5-methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 395591-5g |

2-n-Butoxy-5-methylbenzoyl chloride |

1443347-86-1 | 97.0% | 5g |

£1377.00 | 2023-04-30 | |

| Fluorochem | 395591-1g |

2-n-Butoxy-5-methylbenzoyl chloride |

1443347-86-1 | 97.0% | 1g |

£587.00 | 2023-04-30 | |

| abcr | AB428661-5g |

2-n-Butoxy-5-methylbenzoyl chloride |

1443347-86-1 | 5g |

€1373.40 | 2023-09-04 | ||

| abcr | AB428661-1 g |

2-n-Butoxy-5-methylbenzoyl chloride |

1443347-86-1 | 1g |

€610.80 | 2023-04-23 | ||

| abcr | AB428661-5 g |

2-n-Butoxy-5-methylbenzoyl chloride |

1443347-86-1 | 5g |

€1,373.40 | 2023-04-23 | ||

| abcr | AB428661-1g |

2-n-Butoxy-5-methylbenzoyl chloride; . |

1443347-86-1 | 1g |

€1621.70 | 2025-02-14 |

Benzoyl chloride, 2-butoxy-5-methyl- 関連文献

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

1443347-86-1 (Benzoyl chloride, 2-butoxy-5-methyl-) 関連製品

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1443347-86-1)Benzoyl chloride, 2-butoxy-5-methyl-

清らかである:99%

はかる:1g

価格 ($):961.0